molecular formula C17H24ClN3O3 B2902553 4-((5-chloro-2-methoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034358-27-3

4-((5-chloro-2-methoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2902553
CAS No.: 2034358-27-3
M. Wt: 353.85
InChI Key: HJSYVBKBVKTJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperidine ring substituted with an N,N-dimethylcarboxamide group at the 1-position and a 5-chloro-2-methoxybenzamido moiety linked via a methylene group at the 4-position. Its molecular formula is C₁₉H₂₅ClN₄O₃ (approximate molecular weight: ~408.9 g/mol based on structural analogs) .

Properties

IUPAC Name

4-[[(5-chloro-2-methoxybenzoyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3/c1-20(2)17(23)21-8-6-12(7-9-21)11-19-16(22)14-10-13(18)4-5-15(14)24-3/h4-5,10,12H,6-9,11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSYVBKBVKTJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Piperidine Carboxamide Derivatives
Compound Name Key Structural Features Molecular Weight (g/mol) Biological/Physicochemical Notes Reference
4-((5-Chloro-2-Methoxybenzamido)Methyl)-N,N-Dimethylpiperidine-1-Carboxamide - Piperidine-1-carboxamide (N,N-dimethyl)
- 4-(5-chloro-2-methoxybenzamido)methyl
~408.9 Hypothesized enhanced solubility due to dimethylcarboxamide; potential metabolic stability.
Phenyl 4-((5-Chloro-2-Methoxybenzamido)Methyl)Piperidine-1-Carboxylate - Piperidine-1-carboxylate (phenyl ester)
- Same benzamido-methyl group
402.9 Reduced polarity due to phenyl ester; may impact bioavailability.
4-(Dimethylamino)-N,N-Dimethylpiperidine-1-Carboxamide - Piperidine-1-carboxamide (N,N-dimethyl)
- 4-dimethylamino substituent
171.2 Simplified analog; lacks benzamido group, likely lower target affinity.
Compound 14 (from ) - Piperidine-1-carboxamide (N-aryl)
- Benzimidazolone core
404.08 85% synthetic yield; benzimidazolone may enhance binding to oxidative enzymes (e.g., 8-oxo targets).
2.2. Sulfonamide and Sulfonylurea Analogs
Compound Name Key Structural Features Molecular Weight (g/mol) Biological/Physicochemical Notes Reference
4-[2-(5-Chloro-2-Methoxybenzamido)Ethyl]Benzene Sulfonamide - Sulfonamide group
- Ethyl-linked benzamido moiety
368.8 SDS reports skin/eye irritation (Category 2); used in lab settings.
Glyburide (Glibenclamide) - Sulfonylurea linker
- Cyclohexylurea group
494.0 Antidiabetic drug; shares 5-chloro-2-methoxybenzamido group but differs in sulfonylurea core.
Sulfonamide-Pyridine Derivatives (15a, 15b) - Pyridine/sulfonamide hybrid
- NH-CO group
~350–400 Derivatives with NH-CO groups showed higher activity than sulfonyl-only analogs.
2.3. Heterocyclic and Extended Linker Analogs
Compound Name Key Structural Features Molecular Weight (g/mol) Biological/Physicochemical Notes Reference
1-(4-Chlorobenzenesulfonyl)-N-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Piperidine-4-Carboxamide - Oxadiazole ring
- Chlorobenzenesulfonyl group
446.9 Extended heterocycle may improve binding to hydrophobic targets.
4-{[2-(Benzyloxy)Acetamido]Methyl}-N,N-Dimethylpiperidine-1-Carboxamide - Benzyloxy-acetamido linker
- Same dimethylcarboxamide
333.4 Increased lipophilicity due to benzyloxy group; potential CNS penetration.
Compound 52 (from ) - Bromo-substituted benzodiazol
- Dimethylaminophenyl group
471.1 HRMS-confirmed structure; bromo substituent may enhance halogen bonding.

Key Findings and Trends

  • Synthetic Accessibility : Piperidine carboxamides are typically synthesized via isocyanate coupling (yields 85–90%) , while sulfonamide derivatives require sulfonyl chloride intermediates .
  • Bioactivity : The NH-CO group in 5-chloro-2-methoxybenzamido derivatives correlates with enhanced activity in sulfonamide-pyridine hybrids .
  • Toxicity : Sulfonamide analogs (e.g., 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzene sulfonamide) exhibit moderate skin/eye irritation , whereas carboxamides may offer better safety profiles.
  • Structural Optimization :
    • Linker Length : Methyl vs. ethyl linkers affect steric bulk and target engagement.
    • Substituents : Halogens (Cl, Br) improve binding via hydrophobic/halogen interactions .
    • Piperidine Modifications : N,N-Dimethylcarboxamide enhances solubility compared to phenyl esters .

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of 4-((5-chloro-2-methoxybenzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate solvents (e.g., dichloromethane, DMF) and catalysts (e.g., palladium on carbon) to enhance reaction efficiency. For example, stepwise coupling of the chloro-methoxyphenyl moiety to the piperidine core requires precise temperature control (e.g., 0–5°C for acylation steps) and purification via techniques like column chromatography or HPLC . Yield improvements (e.g., 70–85%) are achievable by adjusting stoichiometry and reaction time.

Q. How can the molecular structure of this compound be characterized using spectroscopic and chromatographic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and piperidine ring conformation. Mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C₁₉H₂₂ClN₃O₃: 387.14 g/mol). High-performance liquid chromatography (HPLC) with UV detection validates purity (>95%) and resolves synthetic impurities .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Prioritize kinase inhibition assays (e.g., ATP-binding site competition) or receptor-binding studies (e.g., GPCR targets like dopamine D3 receptors) due to structural similarities to piperazine derivatives with known bioactivity. Use cell viability assays (MTT) at concentrations ≤10 µM to assess cytotoxicity .

Advanced Research Questions

Q. How do solvent polarity and reaction temperature impact regioselectivity during functional group modifications (e.g., sulfonamide vs. carboxamide formation)?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor sulfonamide formation at the piperidine nitrogen, while non-polar solvents (e.g., toluene) may stabilize carboxamide intermediates. Kinetic studies at varying temperatures (25–80°C) reveal activation energies for competing pathways, with optimal selectivity achieved at 50°C in DMF .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ variability in kinase assays) may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal assays (e.g., SPR for binding kinetics). Cross-correlate with computational docking to identify binding pose artifacts .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of derivatives for target engagement?

  • Methodological Answer : Systematic substitution at the piperidine N-methyl group (e.g., replacing dimethyl with cyclopropyl) and the benzamido chlorine (e.g., fluorine or bromine analogs) can modulate lipophilicity (logP) and target affinity. Use Free-Wilson analysis or 3D-QSAR models to quantify contributions of substituents to activity .

Q. How can advanced analytical techniques (e.g., cryo-EM or X-ray crystallography) resolve the compound’s binding mode with biological targets?

  • Methodological Answer : Co-crystallization with target proteins (e.g., carbonic anhydrase isoforms) requires saturating compound concentrations (≥1 mM) in buffered conditions (pH 7.4). Cryo-EM is suitable for membrane-bound targets (e.g., GPCRs), with resolution <3 Å achievable via grid optimization and particle picking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.